4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid
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Overview
Description
4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid is a synthetic compound characterized by the presence of a nitro group attached to a pyridine ring, a disulfide bond, and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the nitration of pyridine to introduce the nitro group at the 5-position.
Disulfide Bond Formation: The nitropyridine derivative is then reacted with a thiol compound to form the disulfide bond.
Butanoic Acid Attachment: Finally, the butanoic acid moiety is introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid involves its ability to interact with disulfide bonds in proteins. The compound can undergo redox reactions, leading to the cleavage or formation of disulfide bonds, thereby affecting protein structure and function. This property makes it valuable in studying protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid: Similar structure with a pentanoic acid moiety instead of butanoic acid.
4-((5-Nitropyridin-2-yl)disulfanyl)hexanoic acid: Contains a hexanoic acid moiety.
Uniqueness
4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid is unique due to its specific combination of a nitro group, disulfide bond, and butanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[(5-nitropyridin-2-yl)disulfanyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S2/c12-9(13)2-1-5-16-17-8-4-3-7(6-10-8)11(14)15/h3-4,6H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABJAVOLGBYDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SSCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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